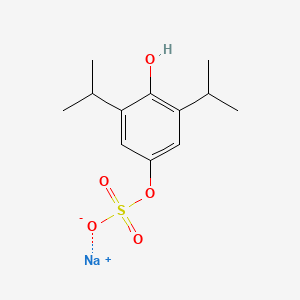

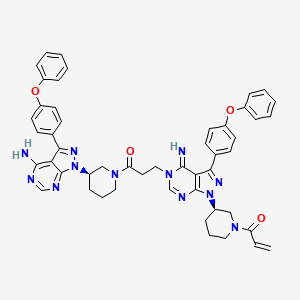

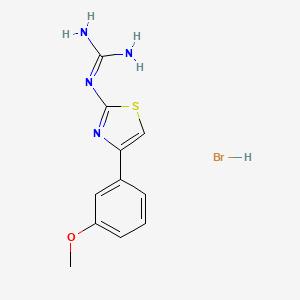

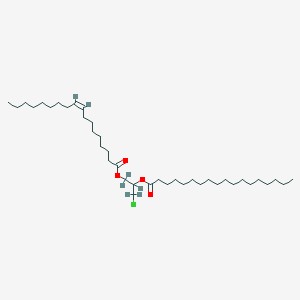

![molecular formula C27H41NO2 B13847174 (3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)

(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopamine, also known as 11-deoxojervine, is a naturally occurring steroidal alkaloid found in the corn lily (Veratrum californicum). It is a teratogenic compound, meaning it can cause developmental malformations. Cyclopamine was first identified in the 1950s when sheep grazing on corn lilies in Idaho gave birth to lambs with severe craniofacial defects, including cyclopia (a single eye) . This compound has since been extensively studied for its ability to inhibit the Hedgehog signaling pathway, which plays a crucial role in embryonic development and cancer progression.

Méthodes De Préparation

Cyclopamine can be isolated from the roots and rhizomes of Veratrum californicum. due to the limited availability of the plant, synthetic routes have been developed. One such method involves the use of dehydro-epi-androsterone as a starting material. The synthesis includes a biomimetic rearrangement to form the C-nor-D-homo steroid core and a stereoselective reductive coupling/(bis-)cyclization sequence to establish the (E)/F-ring moiety . This method provides a scalable approach to produce cyclopamine in gram quantities.

Analyse Des Réactions Chimiques

Cyclopamine undergoes various chemical reactions, including:

Oxidation: Cyclopamine can be oxidized to form jervine, where the carbon-11 methylene is converted to a ketone.

Reduction: The Wolff-Kishner reduction of jervine yields cyclopamine.

Common reagents used in these reactions include Lewis acids for cleavage and reducing agents for the Wolff-Kishner reduction. The major products formed from these reactions are jervine and other derivatives of cyclopamine.

Applications De Recherche Scientifique

Cyclopamine has a wide range of scientific research applications:

Chemistry: Used as a reagent to study the Hedgehog signaling pathway.

Biology: Investigates the role of Hedgehog signaling in embryonic development.

Medicine: Explores its potential as an anticancer agent.

Industry: Cyclopamine is used in the development of new cancer therapeutics and as a tool to study cellular signaling pathways.

Mécanisme D'action

Cyclopamine exerts its effects by inhibiting the Hedgehog signaling pathway. It binds directly to the transmembrane receptor Smoothened (SMO), preventing the activation of downstream signaling components. This inhibition disrupts the normal function of the Hedgehog pathway, which is essential for cell differentiation and proliferation. By blocking this pathway, cyclopamine can induce apoptosis in cancer cells and prevent tumor growth .

Comparaison Avec Des Composés Similaires

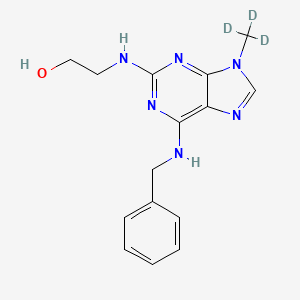

Cyclopamine is unique among steroidal alkaloids due to its specific inhibition of the Hedgehog signaling pathway. Similar compounds include:

Jervine: Another steroidal alkaloid found in Veratrum californicum, which also inhibits the Hedgehog pathway but with different potency.

Veratramine: A non-teratogenic but toxic alkaloid from the same plant.

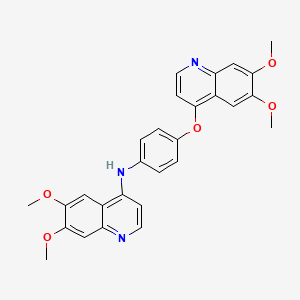

Cyclopamine Tartrate: An improved analogue of cyclopamine with better solubility and similar anticancer activity .

Cyclopamine’s ability to specifically target the Hedgehog pathway makes it a valuable tool in both developmental biology and cancer research.

Propriétés

Formule moléculaire |

C27H41NO2 |

|---|---|

Poids moléculaire |

411.6 g/mol |

Nom IUPAC |

(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol |

InChI |

InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21+,23-,24+,25-,26-,27-/m0/s1 |

Clé InChI |

QASFUMOKHFSJGL-SLHUYSBPSA-N |

SMILES isomérique |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 |

SMILES canonique |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

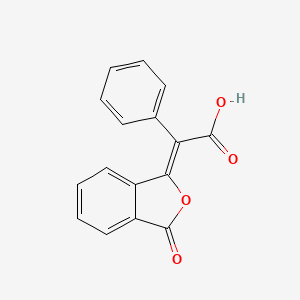

![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)